(4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide
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Overview
Description
(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide is a complex organic compound with a unique structure that includes a dioxathiolane ring and a dioxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include the formation of the dioxathiolane ring and the dioxolan ring, which are achieved through cyclization reactions under specific conditions. Common reagents used in these reactions include ethyl chloroformate, methyl iodide, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols and may be carried out under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-4,5-Diphenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester
- 2-((3AR,4S,6R,6AS)-6-amino-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxy)-ethanol
Uniqueness
Compared to similar compounds, (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide has a unique combination of a dioxathiolane ring and a dioxolan ring, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring specific interactions with molecular targets.
Properties
IUPAC Name |
ethyl (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-methyl-2,2-dioxo-1,3,2-dioxathiolane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O8S/c1-5-15-9(12)11(4)8(18-20(13,14)19-11)7-6-16-10(2,3)17-7/h7-8H,5-6H2,1-4H3/t7-,8-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMLTUZYEYHYHO-XLDPMVHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(OS(=O)(=O)O1)C2COC(O2)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@H](OS(=O)(=O)O1)[C@H]2COC(O2)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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